molecular formula C22H22N4O3 B7753709 propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7753709
M. Wt: 390.4 g/mol
InChI Key: ZIFAWFGCZHBHGG-UHFFFAOYSA-N
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Description

Propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-12-29-22(28)14-8-10-15(11-9-14)26-13-18(27)19(20(26)23)21-24-16-6-4-5-7-17(16)25(21)2/h4-11H,3,12-13,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFAWFGCZHBHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves several key steps:

    Acylation Reaction: The initial step involves the acylation of an appropriate starting material to obtain an intermediate.

    Nitration Reaction: The intermediate undergoes nitration to form a nitro compound.

    Condensation and Ring Closure: The nitro compound is then subjected to condensation and ring closure reactions to form a benzimidazole derivative.

    Reduction and Cyclization: The final steps involve reduction and cyclization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the reaction temperature, using appropriate solvents, and minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as hypertension and infections.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit the activity of angiotensin II receptors, leading to antihypertensive effects . The compound may also interfere with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

Propyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its specific substitution pattern and the presence of both benzimidazole and pyrrole rings.

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